5-bromo-1H-pyrrole-2-carboxamide

Description

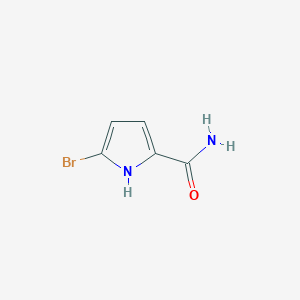

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCIXLJBQZTUQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439564 |

Source

|

| Record name | 5-bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-94-1 |

Source

|

| Record name | 5-bromo-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-bromo-1H-pyrrole-2-carboxamide

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 5-bromo-1H-pyrrole-2-carboxamide, a key heterocyclic building block in medicinal chemistry and materials science. Pyrrole-based structures are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The introduction of a halogen, such as bromine, at the C5 position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecular architectures. This guide details validated synthetic methodologies, explains the rationale behind procedural choices, and outlines a systematic approach to the structural and purity verification of the final product, tailored for researchers and professionals in chemical synthesis and drug development.

Strategic Overview: Synthetic Pathways

The synthesis of this compound can be approached via several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile. The two most prevalent and logical strategies involve either late-stage bromination of a pre-formed carboxamide or early-stage bromination followed by amide bond formation.

-

Route A: Electrophilic Bromination of 1H-pyrrole-2-carboxamide. This approach involves the direct bromination of the pyrrole ring. The pyrrole nucleus is highly electron-rich and thus susceptible to electrophilic substitution, preferentially at the C2 and C5 (α) positions.[3] However, this high reactivity also presents a significant challenge: the potential for over-bromination, leading to di- or tri-brominated byproducts.[3] Therefore, precise control over reaction conditions is paramount. The primary advantage is the atom economy and directness if high selectivity can be achieved.

-

Route B: Amide Formation from 5-bromo-1H-pyrrole-2-carboxylic acid. This is often the preferred and more controllable route. It commences with the synthesis or procurement of 5-bromo-1H-pyrrole-2-carboxylic acid, which is then converted to the target carboxamide. This pathway decouples the sensitive bromination step from the amide formation, generally allowing for cleaner reactions and simpler purification. The synthesis of the amide can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.[4][5]

Below is a visual representation of these primary synthetic strategies.

Diagram 1: High-level overview of the primary synthetic routes to the target compound.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to aid in this process.

| Parameter | Route A: Late-Stage Bromination | Route B: Amidation of Pre-brominated Acid |

| Starting Material | 1H-pyrrole-2-carboxamide | 5-bromo-1H-pyrrole-2-carboxylic acid[6] |

| Key Reagents | N-Bromosuccinimide (NBS), Br₂ | Coupling agents (EDC, HOBt, TBTU), SOCl₂, Ammonia source |

| Advantages | Fewer steps if starting from the carboxamide. | High selectivity, cleaner reaction profile, easier purification. |

| Disadvantages | High risk of polybromination, requires stringent temperature and stoichiometry control.[3] | Potentially longer route if the starting carboxylic acid is not commercially available. |

| Scalability | Challenging due to selectivity issues. | Generally more scalable and reproducible. |

Detailed Experimental Protocols

This section provides a detailed, field-tested protocol for the synthesis of this compound via Route B, which is recommended for its reliability and control.

Synthesis via Route B: Amidation Protocol

This procedure involves the conversion of 5-bromo-1H-pyrrole-2-carboxylic acid to its corresponding acid chloride, followed by reaction with ammonia.

Step 1: Formation of 5-bromo-1H-pyrrole-2-carbonyl chloride

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 5-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).

-

Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise to the suspension at 0 °C (ice bath). Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Causality Note: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (CO, CO₂, HCl), which are easily removed, simplifying the work-up. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active acylating species.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Isolation: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-bromo-1H-pyrrole-2-carbonyl chloride is typically a solid and is used immediately in the next step without further purification.

Step 2: Formation of this compound

-

Preparation: Dissolve the crude acid chloride from the previous step in anhydrous tetrahydrofuran (THF, 15 mL per gram of starting acid). Cool the solution to 0 °C in an ice bath.

-

Amidation: Bubble ammonia gas through the solution gently for 15 minutes, or add a concentrated aqueous solution of ammonium hydroxide (2.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Causality Note: The use of a low temperature is crucial to control the exothermicity of the reaction between the highly reactive acid chloride and ammonia, minimizing potential side reactions.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acid chloride spot disappears.

-

Work-up and Purification: a. Quench the reaction by adding deionized water. b. Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods forms a self-validating system.

References

- 1. Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. 5-Bromo-1H-pyrrole-2-carboxylic acid | C5H4BrNO2 | CID 23423220 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 5-bromo-1H-pyrrole-2-carboxamide"

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-pyrrole-2-carboxamide

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole core, a functional group with significant prevalence in medicinal chemistry and natural products.[1] The pyrrole ring system is a key structural motif in a variety of therapeutically active agents, including those with antibacterial, antifungal, and antitumor properties.[1] Specifically, the pyrrole-2-carboxamide scaffold has been identified as a crucial pharmacophore in the development of novel inhibitors targeting bacterial enzymes like DNA gyrase and Mycobacterial Membrane Protein Large 3 (MmpL3), making it a compound of high interest in the fight against drug-resistant pathogens.[2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these characteristics—including solubility, pKa, and spectroscopic behavior—is fundamental for its synthesis, purification, formulation, and the rational design of new molecular entities. This document moves beyond a simple data sheet to explain the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these critical parameters.

Core Molecular and Physical Properties

The foundational identity of a compound dictates its behavior in both chemical and biological systems. The key identifiers and physical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[4] |

| CAS Number | 17543-94-1 | Sunway Pharm Ltd[5] |

| Molecular Formula | C₅H₅BrN₂O | Sunway Pharm Ltd[5] |

| Molecular Weight | 189.01 g/mol | Sunway Pharm Ltd[5] |

| Canonical SMILES | C1=C(NC(=C1)Br)C(=O)N | PubChemLite[4] |

| Physical Form | Solid | Ambeed, Inc. |

| Melting Point | Data not readily available | Sunway Pharm Ltd[5] |

| Boiling Point | Data not readily available | Sunway Pharm Ltd[5] |

While specific melting and boiling points are not widely reported in public databases, they are critical indicators of purity and thermal stability. The melting point is expected to be relatively high due to the potential for intermolecular hydrogen bonding via the amide and pyrrole N-H groups. The compound would likely decompose at higher temperatures before boiling under atmospheric pressure.

Solubility Profile: A Key to Bioavailability and Formulation

Solubility is a critical determinant of a compound's behavior, influencing everything from reaction work-up procedures to its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The structure of this compound, containing both hydrogen bond donors (-NH) and acceptors (C=O), suggests a degree of polarity. However, the brominated pyrrole ring contributes significant hydrophobic character. Therefore, its solubility is expected to be poor in water but higher in polar organic solvents.

A systematic qualitative solubility assessment is the first step in characterizing a new compound. The workflow involves testing the compound's solubility in a sequence of solvents to classify it based on its functional groups.[6][7]

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic approach to classifying the compound based on its solubility in water, acidic, and basic solutions.[6][8][9]

-

Preparation : Add approximately 25 mg of this compound to a small test tube.

-

Water Solubility : Add 0.75 mL of deionized water in portions, vortexing vigorously after each addition.[8] Observe for complete dissolution. If soluble, test the solution's pH with litmus paper to determine if it's a water-soluble acid or base.[6]

-

5% NaOH Test : If insoluble in water, add 0.75 mL of 5% aqueous NaOH. Vigorous shaking is required. Solubility in this strong base indicates the presence of a significantly acidic proton, likely the pyrrole N-H.[8]

-

5% NaHCO₃ Test : If the compound dissolves in 5% NaOH, perform a separate test with 0.75 mL of 5% aqueous NaHCO₃. This is a weaker base. If the compound dissolves, it indicates a relatively strong acid (like a carboxylic acid). If it does not, it indicates a weak acid (like a phenol or, in this case, a pyrrole N-H).[8]

-

5% HCl Test : If insoluble in water, test its solubility in 0.75 mL of 5% aqueous HCl.[8] Solubility indicates the presence of a basic functional group, such as an amine, that can be protonated. The amide oxygen in the title compound is a very weak base and is unlikely to lead to significant solubility in dilute acid.

-

Organic Solvent Test : Test solubility in common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) by adding the solvent dropwise to a small amount of the compound until dissolution is observed.[10]

Visualization: Solubility Classification Workflow

Caption: Workflow for the systematic classification of an organic compound based on its solubility.

Acid-Base Properties (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This property is paramount in drug development as it directly impacts solubility, membrane permeability, and the potential for ionic interactions with a biological target. This compound has two primary sites of interest: the pyrrole N-H proton, which is weakly acidic, and the amide group, which is generally considered neutral but can be protonated under strongly acidic conditions.

Determining the pKa experimentally is crucial as computational predictions can be unreliable for complex heterocyclic systems. Spectrophotometry is a robust method for pKa determination, provided the molecule contains a chromophore and its protonated and deprotonated forms have distinct UV-Vis absorption spectra.[11][12]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on measuring the absorbance of the compound in a series of buffer solutions with precisely known pH values.[13] A plot of absorbance versus pH generates a sigmoidal curve, where the inflection point corresponds to the pKa.[11]

-

Instrument Setup : Calibrate a UV-Vis spectrophotometer according to the manufacturer's instructions.

-

Wavelength Selection : Prepare a dilute solution of the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 12) buffer. Scan the UV-Vis spectrum for each to identify the wavelength of maximum absorbance difference (λ_max) between the ionized and non-ionized forms.

-

Buffer Preparation : Prepare a series of buffer solutions covering a pH range of at least 2 units above and below the estimated pKa (e.g., from pH 7 to 11 for the pyrrole N-H).

-

Sample Preparation : Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) to ensure solubility. Create a series of samples by adding a small, constant volume of the stock solution to a constant volume of each buffer solution.

-

Data Acquisition : Measure the absorbance of each sample at the predetermined λ_max.

-

Data Analysis : Plot the measured absorbance against the pH of the buffer solutions. Fit the data to a sigmoidal curve. The pH value at the inflection point of the curve is the experimental pKa.[11]

Visualization: pKa Determination Workflow

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable steps in chemical research. A combination of spectroscopic and chromatographic techniques provides a comprehensive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region (likely doublets) corresponding to the two protons on the pyrrole ring. A broad singlet for the pyrrole N-H proton and two broad singlets for the non-equivalent amide (-NH₂) protons are also anticipated. The chemical shifts of these N-H protons can vary significantly with solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands include:

-

~3400-3200 cm⁻¹ : N-H stretching vibrations from both the pyrrole and amide groups.

-

~1680-1650 cm⁻¹ : A strong C=O (Amide I) stretching band.

-

~1640-1550 cm⁻¹ : N-H bending (Amide II) band.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecular formula. For this compound, the most characteristic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of almost equal intensity (M⁺ and M+2) separated by 2 m/z units.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry-standard method for determining the purity of small molecule drug candidates.[14][15] It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[16]

Experimental Protocol: RP-HPLC Purity Method Development

This protocol provides a systematic workflow for developing a robust purity analysis method.[14]

-

Column Selection : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for a wide range of small molecules.[17]

-

Mobile Phase Preparation :

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water. The acidic modifier ensures sharp peaks by protonating any residual silanols on the stationary phase and suppressing ionization of the analyte.

-

Mobile Phase B : 0.1% TFA or FA in acetonitrile.

-

-

Sample Preparation : Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a working concentration of ~0.1 mg/mL.

-

Initial Gradient Screening : Run a fast, broad gradient to determine the approximate retention time of the compound.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set at 254 nm or a wavelength determined from a UV-Vis scan.

-

Gradient : 5% B to 95% B over 10 minutes.

-

-

Method Optimization : Based on the screening run, develop a focused gradient around the elution time of the main peak to achieve better separation of any impurities. For example, if the peak elutes at 40% B, a new gradient might run from 30% B to 50% B over 20 minutes.

-

Analysis : Inject the sample and integrate the peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualization: HPLC Method Development Workflow

Caption: A systematic workflow for developing an RP-HPLC purity method.

Conclusion

This compound is a molecule of significant interest due to its foundational role in the development of novel therapeutic agents. This guide has detailed its core physicochemical properties, which are indispensable for its effective use in a research and development setting. By understanding its molecular characteristics, solubility profile, acid-base behavior, and analytical fingerprint, scientists can better predict its behavior, optimize its synthesis and purification, and rationally design next-generation compounds for critical therapeutic targets. The provided protocols offer a validated framework for the experimental determination of these properties, ensuring scientific integrity and reproducibility in the laboratory.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound - CAS:17543-94-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. ulm.edu [ulm.edu]

- 14. benchchem.com [benchchem.com]

- 15. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromtech.com [chromtech.com]

- 17. hplc.eu [hplc.eu]

A Technical Guide to 5-bromo-1H-pyrrole-2-carboxamide (CAS No. 17543-94-1): Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of 5-bromo-1H-pyrrole-2-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical properties, provide a detailed synthetic protocol, discuss methods for its characterization, and survey its potential applications as a versatile building block in the synthesis of pharmacologically active agents.

Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold

The pyrrole ring is a foundational five-membered aromatic heterocycle that constitutes the core of numerous natural products and synthetic drugs, including notable compounds like atorvastatin and sunitinib.[1][2] Its unique electronic structure and capacity for substitution make it a "privileged scaffold" in medicinal chemistry.[3] When functionalized as a pyrrole-2-carboxamide, the scaffold gains a key hydrogen bond donor and acceptor moiety, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[4][5]

The introduction of a bromine atom at the 5-position, as in this compound, offers several strategic advantages for drug design. The bromine can act as a reactive handle for further chemical modifications, such as cross-coupling reactions, or it can serve to modulate the compound's lipophilicity and metabolic stability. Furthermore, halogen bonding is increasingly recognized as a significant intermolecular interaction that can enhance binding affinity to protein targets. This combination of a proven pharmacophore and a strategic halogen substituent makes this compound a valuable intermediate for constructing novel therapeutic candidates.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in synthesis and drug discovery. These properties influence solubility, reactivity, and pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 17543-94-1 | [6] |

| Molecular Formula | C₅H₅BrN₂O | [7][8] |

| Molecular Weight | 189.01 g/mol | [7] |

| IUPAC Name | This compound | [8] |

| SMILES | C1=C(NC(=C1)Br)C(=O)N | [8] |

| Monoisotopic Mass | 187.95853 Da | [8] |

| Predicted XLogP | 0.9 | [8] |

These properties, particularly the predicted partition coefficient (XLogP), suggest a compound with moderate lipophilicity, a desirable trait for many drug candidates.

Synthesis and Purification Protocol

While various methods exist for the synthesis of pyrrole derivatives, a common and reliable pathway to this compound involves the amidation of its corresponding carboxylic acid precursor, 5-bromo-1H-pyrrole-2-carboxylic acid. This precursor can be synthesized from commercially available starting materials. The following protocol is a robust, self-validating procedure based on established amide bond formation techniques widely used in medicinal chemistry.[9][10][11]

Rationale for Synthetic Strategy

The chosen method involves a standard peptide coupling reaction. This approach is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance.

-

Starting Material: 5-bromo-1H-pyrrole-2-carboxylic acid (CAS: 28383-57-5) is the logical precursor.[12]

-

Amine Source: Aqueous ammonia is used as a simple and readily available source for the primary amide.

-

Coupling Reagents: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic choice. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization, though not a concern here) and reacts efficiently with the amine.

-

Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, maintaining an optimal pH for the coupling.

-

Purification: The final product is purified by column chromatography, a standard and effective method for isolating compounds of moderate polarity. The identity and purity are then confirmed by spectroscopic methods.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials:

-

5-bromo-1H-pyrrole-2-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Aqueous Ammonia (28-30%)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvent system for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a solution of 5-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active ester.

-

Amidation: Slowly add aqueous ammonia (3.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of cold water. This will often cause the product to precipitate. Extract the aqueous mixture three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following data are predicted based on the analysis of closely related pyrrole structures.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the amide protons.

-

δ ~11.8 ppm (s, 1H): This broad singlet corresponds to the pyrrole N-H proton.

-

δ ~7.5 ppm (br s, 1H) & ~7.0 ppm (br s, 1H): These two broad singlets are characteristic of the amide (-CONH₂) protons. Their broadness is due to quadrupole broadening from the nitrogen atom and potential for restricted rotation.

-

δ ~6.8 ppm (d, J ≈ 2 Hz, 1H): A doublet corresponding to the proton at the C3 position of the pyrrole ring.

-

δ ~6.3 ppm (d, J ≈ 2 Hz, 1H): A doublet corresponding to the proton at the C4 position of the pyrrole ring. The small coupling constant (J) is typical for a four-bond coupling across the heteroaromatic ring.

-

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR will provide information on the carbon framework.

-

δ ~162 ppm: The carbonyl carbon (C=O) of the amide group.

-

δ ~128 ppm: The C2 carbon of the pyrrole ring, attached to the carboxamide group.

-

δ ~115 ppm: The C3 carbon of the pyrrole ring.

-

δ ~112 ppm: The C4 carbon of the pyrrole ring.

-

δ ~98 ppm: The C5 carbon of the pyrrole ring, which is brominated. The attachment of the electronegative bromine atom shifts this signal significantly upfield.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, an Electrospray Ionization (ESI) mass spectrum in positive mode would be expected to show a characteristic pair of peaks for the [M+H]⁺ ion at m/z 188.9 and 190.9. This distinctive isotopic pattern, with two peaks of nearly equal intensity, is the hallmark of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Biological Activity and Drug Development Potential

The pyrrole-2-carboxamide scaffold is a key component in a wide array of biologically active molecules.[5] Research into derivatives has revealed potent activity against various diseases, highlighting the potential of this compound as a crucial intermediate.

Role as an Intermediate in Bioactive Compound Synthesis

References

- 1. methyl 5-bromo-1H-pyrrole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 5-broMo-1-Methyl-1H-pyrrole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. helda.helsinki.fi [helda.helsinki.fi]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. 5-Bromo-1H-pyrrole-2-carboxylic acid | C5H4BrNO2 | CID 23423220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]

- 12. SID 104003939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Novel Pyrrole-2-Carboxamide Derivatives

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] When functionalized as a pyrrole-2-carboxamide, this heterocyclic motif provides a versatile template for developing potent and selective therapeutic agents.[3] This guide offers an in-depth exploration of the diverse biological activities of novel pyrrole-2-carboxamide derivatives, synthesizing recent findings in the fields of antimicrobial, anticancer, and anti-inflammatory research. By elucidating structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction: The Pyrrole-2-Carboxamide Scaffold

The pyrrole-2-carboxamide core consists of a five-membered aromatic pyrrole ring with a carboxamide group at the C2 position. This structure is of significant interest for several reasons:

-

Hydrogen Bonding Capability: The N-H of the pyrrole and the N-H and C=O of the amide group can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Studies have shown that these hydrogen-bonding capabilities are often crucial for potent biological activity.[4]

-

Structural Rigidity and Versatility: The planar pyrrole ring provides a rigid anchor, while the amide bond allows for conformational flexibility. The N1, C4, and C5 positions of the pyrrole ring, as well as the amide nitrogen, are amenable to a wide range of substitutions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

-

Proven Pharmacophore: This scaffold is a key component in numerous bioactive molecules, demonstrating its compatibility with a diverse range of protein targets, including enzymes and receptors.[3][5]

This guide will dissect the biological activities of these derivatives, focusing on the causal relationships between chemical structure and therapeutic effect.

Antimicrobial Activity: A New Front Against Drug Resistance

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. Pyrrole-2-carboxamide derivatives have shown significant promise, particularly against Mycobacterium tuberculosis (Mtb) and various Gram-negative and Gram-positive bacteria.[6][7]

Mechanism of Action: Inhibition of MmpL3 in Tuberculosis

A primary target for many antitubercular pyrrole-2-carboxamides is the Mycobacterial Membrane Protein Large 3 (MmpL3).[4][8] MmpL3 is an essential transporter responsible for shuttling mycolic acids, critical components of the mycobacterial cell wall, across the plasma membrane.[4] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.

The design of these inhibitors is often guided by the crystal structure of MmpL3.[9] Structure-guided strategies have revealed that the pyrrole-2-carboxamide scaffold can effectively occupy the MmpL3 binding pocket, with the pyrrole and amide hydrogens forming key hydrogen bonds with amino acid residues like ASP645.[4]

Caption: Workflow for the development of MmpL3-targeting antitubercular agents.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided clear directives for optimizing anti-TB activity:

-

Amide Substituents: Attaching bulky, lipophilic groups (e.g., adamantyl, cyclohexyl) to the carboxamide nitrogen greatly enhances potency.[4][8]

-

Pyrrole Ring Substituents: Phenyl and pyridyl groups at the C4 or C5 position of the pyrrole ring, particularly those with electron-withdrawing substituents like fluoro or chloro groups, improve anti-TB activity.[4]

-

Core Hydrogens: The N-H of the pyrrole and the N-H of the amide are critical. Methylation of these positions leads to a significant loss of activity, confirming their role in target binding, likely through hydrogen bonding.[4]

Quantitative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrrole-2-carboxamide derivatives against various bacterial strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 32 (Anti-TB) | M. tuberculosis H37Rv | < 0.016 | [4] |

| NITD-304 (Control) | M. tuberculosis H37Rv | < 0.016 | [4] |

| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | [6] |

| Carboxamide 4i | Escherichia coli | 1.56 | [6] |

| PDP Derivative | MRSA (Clinical Isolates) | 0.008–0.063 | [10] |

| Tiamulin (Control) | MRSA (Clinical Isolates) | 0.125–1 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method for determining the MIC of novel compounds against bacterial strains.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

-

Test compounds dissolved in DMSO.

-

Bacterial strain of interest (e.g., S. aureus, E. coli).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin).[6][7]

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation: Culture bacteria in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: Wells containing only MHB and the bacterial inoculum.

-

Sterility Control: Wells containing only MHB.

-

Positive Control: Wells containing a serial dilution of a standard antibiotic.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Anticancer Activity: Targeting Cell Proliferation and Survival

The pyrrole-2-carboxamide scaffold has been successfully exploited to generate potent anticancer agents that interfere with fundamental cellular processes like cell division and epigenetic regulation.[11]

Mechanism of Action: Tubulin Polymerization Inhibition

Several pyrrole-2-carboxamide derivatives function as microtubule targeting agents (MTAs).[11] They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[11]

Caption: Mechanism of action for tubulin-inhibiting pyrrole-2-carboxamides.

Mechanism of Action: EZH2 Inhibition

Other novel pyrrole-3-carboxamide derivatives act as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that, when overexpressed in cancers, silences tumor suppressor genes. By inhibiting EZH2, these compounds can reduce the methylation of histone H3 on lysine 27 (H3K27me3), reactivating tumor suppressor gene expression and halting cancer progression.

Quantitative Data: Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of anticancer compounds.

| Compound ID | Cell Line | Activity | IC50 (µM) | Reference |

| CA-61 | HCC1806 (Breast) | Tubulin Inhibition | Potent (data in vivo) | [11] |

| CA-84 | HCC1806 (Breast) | Tubulin Inhibition | Potent (data in vivo) | [11] |

| DM-01 | K562 (Leukemia) | EZH2 Inhibition | Potent (data in WB) | |

| Various | Multiple Lines | Proline Metabolism | Selective activity | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Objective: To measure the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549, PC-3).[13]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[12]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is linked to numerous diseases, and pyrrole-based compounds have long been explored as anti-inflammatory agents.[2][14] Novel pyrrole-2-carboxamide derivatives continue this legacy by targeting key enzymes and signaling pathways in the inflammatory response.

Mechanism of Action: COX-1/COX-2 Inhibition and Cytokine Modulation

Many pyrrole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[15][16] Some compounds show dual inhibition of COX-1 and COX-2, while others are designed for selective COX-2 inhibition to potentially reduce gastrointestinal side effects.[15]

Beyond COX inhibition, some derivatives modulate the inflammatory response by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 from immune cells like macrophages.[17][18] This is often achieved by inhibiting upstream signaling pathways such as p38 and p65 (NF-κB).[19]

Quantitative Data: Anti-inflammatory Efficacy

| Compound ID | Assay | Target | Potency (IC50 or % Inhibition) | Reference |

| Compound 4h | In Vitro Enzyme Assay | COX-2 | pIC50 = 7.11 | [15] |

| Compound 3f | Carrageenan Paw Edema | Inflammation | 70% inhibition at 40 mg/kg | [18] |

| Compound 11h | Macrophage Assay | TNF-α Release | Significant Inhibition | [17] |

| Pyrrolopyridine 3i | In Vivo Assay | Inflammation | Promising Activity | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18]

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

-

Wistar rats (180-220 g).

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Diclofenac, 25 mg/kg).[18]

-

1% (w/v) solution of λ-carrageenan in saline.

-

Plethysmometer for measuring paw volume.

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound or reference drug to different groups of animals via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives only the vehicle.

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t.

Future Perspectives and Conclusion

The pyrrole-2-carboxamide scaffold remains a highly productive template for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates its broad applicability across multiple disease areas. Future efforts will likely focus on:

-

Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2, PDE4B) or microbial targets to minimize off-target effects.[15][17]

-

Multi-Target Ligands: Exploring the synthesis of hybrid molecules that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer.

-

Optimizing Pharmacokinetics: Enhancing the drug-like properties of lead compounds, such as metabolic stability and oral bioavailability, to ensure successful translation from in vitro activity to in vivo efficacy.[8]

References

- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]

- 2. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 11. [PDF] The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Introduction: Bridging Computational Chemistry and Antibacterial Drug Discovery

An In-Depth Technical Guide: In Silico Modeling of 5-bromo-1H-pyrrole-2-carboxamide Interactions with Bacterial DNA Gyrase B

The relentless rise of antibiotic resistance necessitates innovative approaches to drug discovery. The pyrrole-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against critical bacterial targets.[1][2] Specifically, compounds like this compound are part of a chemical class known to inhibit essential bacterial enzymes, representing a promising avenue for new antibacterial agents.[3][4] Computational, or in silico, modeling provides an indispensable toolkit in this endeavor. By simulating molecular interactions, we can predict binding affinities, elucidate mechanisms of action, and rationally guide the design of more potent and selective drug candidates, significantly accelerating the development pipeline.[5][6][7]

This technical guide provides a comprehensive, field-proven workflow for modeling the interaction between this compound and a key biological target: the B subunit of Escherichia coli DNA gyrase (GyrB). DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.[2][3] We will proceed from initial target and ligand preparation through molecular docking, and culminate in all-atom molecular dynamics (MD) simulations to explore the dynamic stability and interaction patterns of the protein-ligand complex. The causality behind each methodological choice is explained to empower researchers to adapt and validate these protocols for their own investigations.

Part 1: Foundational Setup: Receptor and Ligand Preparation

The fidelity of any in silico model is contingent upon the quality of the starting structures. This initial phase involves preparing the three-dimensional coordinates of both the target protein (the receptor) and the small molecule (the ligand) for subsequent simulations.

Rationale and Selection of the Biological Target

The selection of E. coli DNA gyrase B is based on published studies demonstrating that pyrrole-carboxamide derivatives, including those with dibromo substitutions, are active inhibitors of this enzyme.[2][3][4] For this guide, we will use the crystal structure of E. coli GyrB (24 kDa N-terminal fragment) complexed with an inhibitor, available from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 4W52 , which provides a high-resolution view of the ATP-binding site where our compound is expected to act.

Experimental Protocol: Receptor Preparation

This protocol details the steps to clean and prepare the receptor structure for docking and MD simulations.

-

Obtain the PDB Structure: Download the coordinate file for PDB ID 4W52 from the RCSB PDB database.

-

Clean the Structure: The downloaded file contains non-protein atoms (e.g., water molecules, co-factors, original ligands) that are often removed to prepare for docking a new ligand.

-

Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

-

Remove all water molecules (residue name HOH).

-

Remove the original ligand and any other non-essential ions or co-factors.

-

Save the cleaned protein structure as a new PDB file (e.g., 4W52_protein.pdb).

-

-

Add Hydrogens and Repair Structure: Crystal structures often lack hydrogen atoms and may have missing side chains or loops.

-

Use software like Chimera's Dock Prep tool or the pdb2gmx module in GROMACS to add hydrogens, assuming a physiological pH (e.g., 7.4). This step is critical for accurate hydrogen bond calculations.

-

pdb2gmx will also generate the protein's topology, a file describing the atoms, bonds, and charges according to a chosen force field.

-

Experimental Protocol: Ligand Preparation

Proper parameterization of the ligand is crucial, especially for a halogenated compound, as standard force fields may not adequately describe its interactions.[8]

-

Generate 3D Coordinates:

-

Obtain the SMILES string for this compound: C1=C(NC(=C1)Br)C(=O)N.

-

Use a tool like Open Babel or an online server to convert the SMILES string into a 3D structure (e.g., in .mol2 or .pdb format).

-

Perform an initial energy minimization of the 3D structure using a method like the Merck Molecular Force Field (MMFF94).

-

-

Generate Force Field Parameters: The AMBER (Assisted Model Building and Energy Refinement) force fields are widely used for biomolecular simulations.[9] The Generalized Amber Force Field (GAFF) is specifically designed for small organic molecules.

-

Use the antechamber tool from the AmberTools suite to generate a GAFF-based topology for the ligand.

-

This process involves assigning atom types and calculating partial charges (e.g., using the AM1-BCC charge model), which are critical for accurately modeling electrostatic interactions.

-

The output will typically be a prepi file and a frcmod file, which can be converted to GROMACS format (.itp and additions to the .prm file) using scripts like acpype.py.[10]

-

Part 2: Predicting Binding Conformation: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11] This provides a static snapshot of the most probable binding pose, which serves as the starting point for more rigorous dynamic simulations.

The "Why": Halogen Bonding in Docking

A key consideration for our ligand is the bromine atom. Halogen atoms can participate in "halogen bonds," a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom (like a backbone carbonyl oxygen).[8][12] It is crucial to use a docking program and scoring function that can account for these interactions to achieve a physically realistic binding pose.

Experimental Protocol: Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format required by AutoDock tools. This step adds partial charges and defines rotatable bonds.

-

Define the Search Space (Grid Box): The docking search must be confined to the region of interest, which is the ATP-binding site of GyrB.

-

Identify key residues in the active site from literature or by inspecting the original co-crystallized ligand in 4W52.

-

Center a grid box around these residues. The box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to make the conformational search computationally intractable.

-

-

Run the Docking Simulation: Use AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a stochastic search to find the lowest-energy binding poses.

-

Analyze the Results:

-

Vina outputs multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

-

Visualize the top-ranked poses within the receptor's active site. The best pose should exhibit sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, and potentially a halogen bond).

-

Data Presentation: Docking Results

Summarize the quantitative output in a structured table for clear comparison.

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Halogen Bonds |

| 1 | -8.5 | Asp73, Asn46, Ile78 | Asp73 (O) - Ligand (NH), Asn46 (ND2) - Ligand (C=O) | Br - Gly75 (Backbone C=O) |

| 2 | -8.2 | Asp73, Val71, Ile94 | Asp73 (O) - Ligand (NH) | None |

| 3 | -7.9 | Asn46, Pro79, Ile78 | Asn46 (ND2) - Ligand (C=O) | None |

Note: Data presented is illustrative and would be generated from an actual docking run.

Part 3: Simulating Dynamic Behavior: Molecular Dynamics (MD)

While docking provides a valuable static hypothesis, biological systems are dynamic. MD simulations model the movements of atoms over time, offering profound insights into the stability of the protein-ligand complex and the nature of their interactions.[13][14] We will use GROMACS, a highly efficient and widely used MD engine.[15]

Workflow Rationale

The MD workflow is a multi-stage process designed to gradually and safely relax the system to a stable state at a given temperature and pressure before collecting production data. This prevents unrealistic high-energy clashes and ensures the simulation samples a relevant conformational ensemble.

Diagram: Overall In Silico Modeling Workflow

A high-level overview of the computational workflow.

Experimental Protocol: MD Simulation with GROMACS

This protocol assumes the starting structure is the top-ranked pose from molecular docking.

-

System Setup:

-

Combine Coordinates: Create a single coordinate file (.gro or .pdb) containing both the protein and the docked ligand.

-

Define Topology: Create a master topology file (.top) that includes the protein topology (from pdb2gmx) and the ligand topology (from acpype or similar).[10]

-

Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

-

Solvation: Fill the box with water molecules (e.g., using the TIP3P water model).

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Before starting dynamics, minimize the potential energy of the system to remove steric clashes. This is typically done using a steep-descent algorithm.

-

Equilibration (NVT and NPT): This two-step process brings the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~100-500 picoseconds.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Relax the pressure to the target value (e.g., 1 bar) while maintaining the target temperature. This allows the box volume to fluctuate and achieve the correct density. Keep the position restraints on. Run for ~500-1000 picoseconds.

-

-

Production MD: Once the system is equilibrated (indicated by stable temperature, pressure, and density), remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds or more). This is the phase where you collect the trajectory data for analysis.

Diagram: Detailed Molecular Dynamics Workflow

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. steeronresearch.com [steeronresearch.com]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Force fields in GROMACS — GROMACS 2019 documentation [manual.gromacs.org]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. scilit.com [scilit.com]

- 12. [PDF] Molecular Docking in Halogen Bonding | Semantic Scholar [semanticscholar.org]

- 13. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. GROMACS Tutorials [mdtutorials.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-bromo-1H-pyrrole-2-carboxamide

Prepared by: Senior Application Scientist, Chemical Analysis Division

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of 5-bromo-1H-pyrrole-2-carboxamide (C₅H₅BrN₂O, MW: 189.01 g/mol ).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, ensuring a robust and self-validating approach to chemical analysis.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a pyrrole core, a synthetically versatile and biologically relevant scaffold in medicinal chemistry.[4][5] Its derivatives have been investigated for a range of therapeutic applications, including antibacterial and antitubercular activities.[4][6] Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides the necessary toolkit to verify molecular identity, assess purity, and understand structural nuances. This guide integrates data from NMR, FT-IR, and MS to build a complete and validated analytical picture of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The Proton Environment

Expertise & Causality: ¹H NMR reveals the number of distinct proton types and their proximity to one another. The choice of solvent is critical; for this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively solubilizes the compound, and its ability to form hydrogen bonds slows the chemical exchange rate of N-H protons, often allowing them to be observed as sharper signals compared to in other solvents like chloroform-d (CDCl₃).[7]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Collect data over a spectral width of at least 14 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The structure of this compound suggests four distinct signals in its ¹H NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~11.9 | Broad Singlet | N/A | 1H | Pyrrole N-H | The acidic proton on the pyrrole nitrogen is highly deshielded and subject to exchange, resulting in a broad signal at a very low field. |

| ~7.5 and ~7.0 | Broad Singlets | N/A | 2H | Amide (-CONH₂) | Amide protons are subject to restricted rotation and chemical exchange, often appearing as two separate broad signals. Their chemical shift is highly dependent on concentration and temperature. |

| ~6.8 | Doublet | ~3-4 Hz | 1H | Pyrrole H4 | This proton is coupled to H3. It is shielded relative to H3 due to its position further from the electron-withdrawing carboxamide group. |

| ~6.4 | Doublet | ~3-4 Hz | 1H | Pyrrole H3 | Coupled to H4, this proton is adjacent to the electron-withdrawing carboxamide group, causing a downfield shift relative to H4. |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule. As the natural abundance of ¹³C is low (~1.1%), spectra require a greater number of acquisitions. Standard spectra are acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.

Experimental Protocol: ¹³C NMR

-

Sample: The same sample prepared for ¹H NMR analysis is used.

-

Instrumentation: Acquired on the same NMR spectrometer.

-

Data Acquisition: A proton-decoupled pulse sequence is used. The spectral width should be set to ~200 ppm. A longer acquisition time is necessary due to the low sensitivity of the ¹³C nucleus.

Data Interpretation and Predicted Spectrum

The molecule's asymmetry dictates that all five carbon atoms are chemically distinct and should produce five unique signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (Amide) | The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen. |

| ~129 | C2 (Pyrrole) | This carbon is attached to the electron-withdrawing carboxamide group, shifting it downfield. |

| ~115 | C4 (Pyrrole) | A standard pyrrole C-H carbon. |

| ~112 | C3 (Pyrrole) | A standard pyrrole C-H carbon, typically found at a similar shift to C4. |

| ~100 | C5 (Pyrrole) | The carbon atom bonded to bromine experiences a shielding effect (the "heavy atom effect"), shifting it upfield relative to other substituted carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[8] The position, intensity, and shape of absorption bands are characteristic of particular bonds like N-H, C=O, and C-N.

Experimental Protocol: FT-IR

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and speed.[9]

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[10]

-

-

Sample Preparation (KBr Pellet): The traditional potassium bromide (KBr) pellet method can also be used.[9][10]

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal or a blank KBr pellet.

-

Record the sample spectrum over the range of 4000-600 cm⁻¹.

-

The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

-

Data Interpretation and Predicted Spectrum

The IR spectrum provides a distinct fingerprint confirming the presence of the amide and pyrrole functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (Asymmetric) | Primary Amide (-NH₂) | The two N-H bonds of the amide vibrate out-of-phase, resulting in a higher frequency absorption. |

| 3300 - 3150 | N-H Stretch (Symmetric) | Primary Amide (-NH₂) & Pyrrole N-H | The amide N-H bonds vibrating in-phase and the pyrrole N-H stretch appear in this region. The bands are often broad due to hydrogen bonding. |

| ~1660 | C=O Stretch (Amide I Band) | Amide | This is a very strong and sharp absorption characteristic of the amide carbonyl group. Its position is influenced by hydrogen bonding. |

| ~1620 | N-H Bend (Amide II Band) | Amide | This band arises from the bending vibration of the N-H bonds in the amide group. |

| < 700 | C-Br Stretch | Bromoalkene | The vibration of the heavy C-Br bond occurs at a low frequency, typically in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues to its structure. The choice of ionization technique is key. Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, making it ideal for confirming molecular weight. The most critical diagnostic feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic "doublet" for any bromine-containing ion, where two peaks of nearly equal intensity are separated by 2 mass-to-charge (m/z) units.[11]

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Ion Trap).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio of the ions generated.

Data Interpretation and Predicted Spectrum

| m/z Value | Ion | Rationale |

| 189 / 191 | [M+H]⁺ | Molecular Ion Peak. This is the key diagnostic. The presence of two peaks of nearly equal intensity at m/z 189 (for ⁷⁹Br) and 191 (for ⁸¹Br) confirms the molecular formula and the presence of one bromine atom. |

| 172 / 174 | [M-NH₂]⁺ | Loss of the amino radical from the molecular ion. The bromine isotopic pattern is retained. |

| 110 | [M-Br]⁺ | Loss of the bromine radical. This fragment will appear as a single peak, not a doublet. |

Fragmentation Pathways: The fragmentation of pyrrole derivatives is influenced by the substituents.[12] For this compound, key fragmentation pathways would involve the loss of the carboxamide functionality or the bromine atom.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a systematic, multi-technique strategy. Mass spectrometry provides the foundational data of molecular weight and elemental composition, with the bromine isotopic pattern serving as an unmistakable flag. FT-IR spectroscopy rapidly confirms the presence of the key amide and pyrrole N-H functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the atomic framework, allowing for the unambiguous assignment of the complete molecular structure. This integrated approach represents a self-validating system that ensures the highest level of scientific integrity for researchers in the field of chemical synthesis and drug discovery.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:17543-94-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the 5-Bromo-1H-pyrrole-2-carboxamide Scaffold

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-1H-pyrrole-2-carboxamide Derivatives

The 1H-pyrrole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This includes roles as antibacterial agents, DNA gyrase inhibitors, antitumor compounds, and more.[1][2][3] The introduction of a bromine atom at the 5-position of the pyrrole ring is a strategic chemical modification. Halogen atoms, particularly bromine, are known to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Critically, bromine is a proficient participant in halogen bonding, a highly directional non-covalent interaction that can be exploited in crystal engineering and rational drug design to control solid-state packing and enhance ligand-receptor binding affinity.

This guide provides a comprehensive overview of the crystallographic features of this compound derivatives. We will explore the fundamental principles of structure determination, detail the experimental workflow from synthesis to analysis, and delve into the critical intermolecular interactions that govern the three-dimensional architecture of these molecules in the solid state. For researchers in drug development, this structural insight is paramount for understanding structure-activity relationships (SAR), optimizing solid-state properties like solubility and stability, and guiding the design of next-generation therapeutics.

Part 1: The Foundation - Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique relies on the principle that a crystal, with its periodically arranged lattice of molecules, will diffract a beam of X-rays in a unique pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of atoms within the crystal's unit cell.

The causality behind choosing SCXRD is its unparalleled ability to provide unambiguous data on bond lengths, bond angles, torsion angles, and, most importantly for this guide, the precise geometry of intermolecular interactions. This empirical data is the bedrock upon which rational drug design and solid-form development are built. Understanding the preferred conformational states and packing motifs of a molecule is not merely academic; it directly informs its physical properties and its potential for interaction with a biological target.

Part 2: Experimental Protocol - From Synthesis to Structure